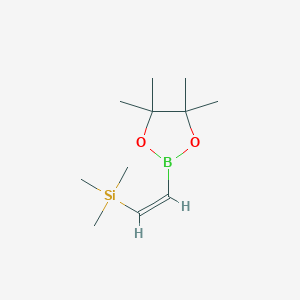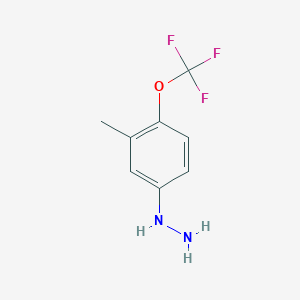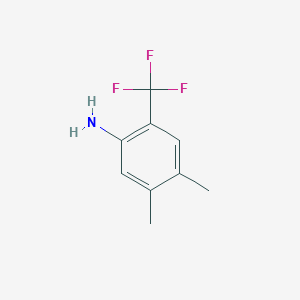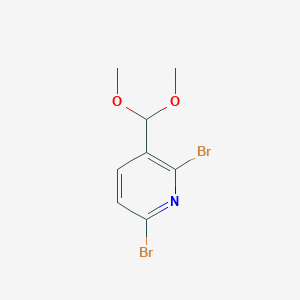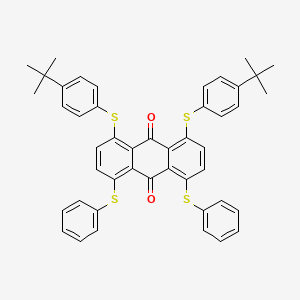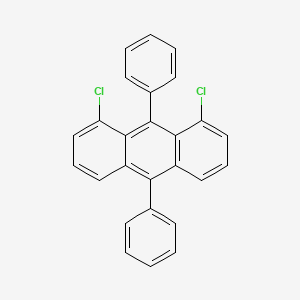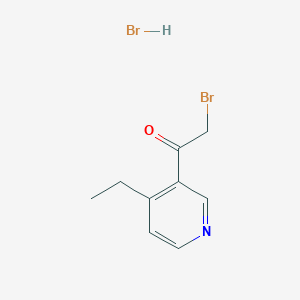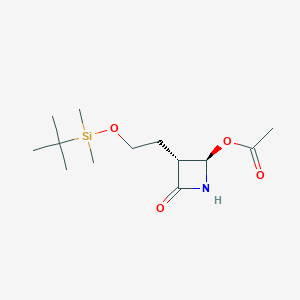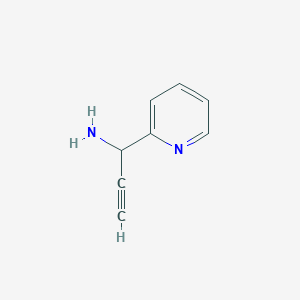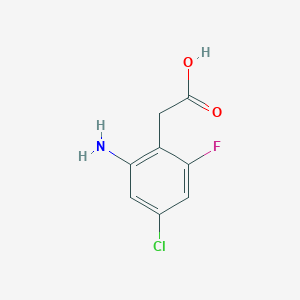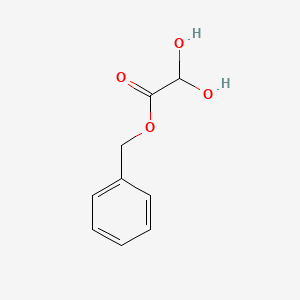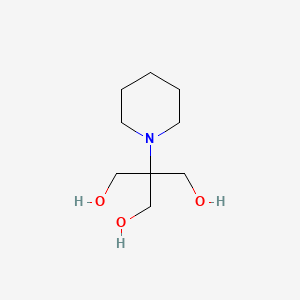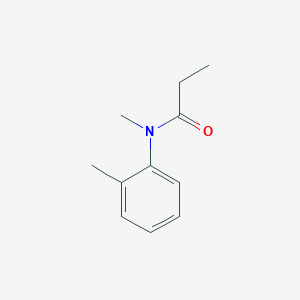
N-Methyl2-methylphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl2-methylphenylpropanamide is an organic compound with the molecular formula C11H15NO It is a derivative of propanamide, featuring a methyl group attached to the nitrogen atom and a methylphenyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl2-methylphenylpropanamide can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylpropanoyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:
2-methylphenylpropanoyl chloride+methylamine→this compound+HCl
The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl2-methylphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the amide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Oxidation: Corresponding carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl2-methylphenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a model compound for investigating metabolic pathways involving amides.
Medicine: this compound derivatives may have potential therapeutic applications. Research into their pharmacological properties could lead to the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-Methyl2-methylphenylpropanamide exerts its effects depends on the specific context of its use. In chemical reactions, the amide group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Methyl2-methylphenylpropanamide can be compared with other similar compounds such as:
N-Methylbenzamide: Similar structure but lacks the methyl group on the phenyl ring.
N-Ethyl2-methylphenylpropanamide: Similar structure but with an ethyl group instead of a methyl group on the nitrogen atom.
2-Methylphenylacetamide: Similar structure but with an acetamide group instead of a propanamide group.
These compounds share some chemical properties but differ in their reactivity and applications due to variations in their molecular structures
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-methyl-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C11H15NO/c1-4-11(13)12(3)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 |
Clave InChI |
VIQZOXGJMGSQPO-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


